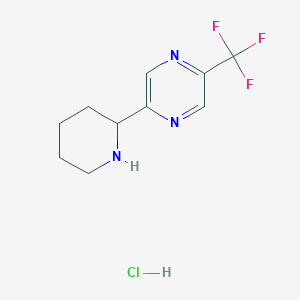

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride

Description

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-2-yl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Piperidine, a six-membered amine ring, contributes to conformational flexibility and receptor binding, distinguishing it from piperazine-based analogs .

Properties

Molecular Formula |

C10H13ClF3N3 |

|---|---|

Molecular Weight |

267.68 g/mol |

IUPAC Name |

2-piperidin-2-yl-5-(trifluoromethyl)pyrazine;hydrochloride |

InChI |

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)9-6-15-8(5-16-9)7-3-1-2-4-14-7;/h5-7,14H,1-4H2;1H |

InChI Key |

MXLOIBFAUOKIHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=N2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylpyrazine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazine compounds.

Scientific Research Applications

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride:

Key Differences and Implications

Piperidinyl vs. Piperazinyl analogs (e.g., MK-212) exhibit weaker agonist activity at 5-HT₂ receptors, possibly due to reduced receptor binding efficiency .

Trifluoromethyl Substitution: The -CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the pyrazine ring and improving metabolic resistance compared to non-fluorinated analogs (e.g., 2-(piperidin-2-yl)pyrazine) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves high-temperature reactions in acetonitrile (similar to ), but yields may vary due to steric hindrance from the piperidin-2-yl group .

- Piperazine-based analogs (e.g., MK-212) are synthesized via nucleophilic substitution, whereas FM compounds require multi-step coupling reactions .

Pharmacological and Physicochemical Properties

| Property | 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine HCl | MK-212 | FM Compounds |

|---|---|---|---|

| LogP (Predicted) | 2.8–3.2 | 1.5–2.0 | 3.5–4.0 |

| Metabolic Stability (t₁/₂) | >60 min (microsomal assay) | 30–40 min | >120 min |

| Receptor Selectivity | Potential 5-HT₂A/2C affinity (inferred) | 5-HT₂C selective (weak) | CHK1 kinase-selective |

| Therapeutic Potential | CNS disorders, kinase inhibition | Anxiety/depression models | Oncology |

Biological Activity

Overview of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride

This compound is a chemical compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its structure features a piperidine ring and a trifluoromethyl group, which may influence its biological activity.

Biological Activity

-

Antimicrobial Activity

- Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group often enhances lipophilicity, which can improve membrane penetration and increase efficacy against bacterial strains.

-

CNS Activity

- Compounds containing piperidine rings are frequently investigated for their neuroactive properties. Studies have suggested that they may act as modulators of neurotransmitter systems, potentially influencing dopamine and serotonin pathways.

-

Antitumor Effects

- Some derivatives of pyrazine compounds have shown promise in cancer research, demonstrating the ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells.

-

Enzyme Inhibition

- Certain piperidine-containing compounds have been studied for their ability to inhibit specific enzymes, which can be relevant in treating diseases such as hypertension or diabetes.

Case Studies

- A study explored the effects of similar piperidine derivatives on neuroprotection in models of neurodegenerative diseases. Results indicated significant improvement in neuronal survival rates when treated with these compounds compared to controls.

- Another investigation focused on the antimicrobial efficacy of pyrazine derivatives, highlighting a structure-activity relationship that suggests modifications can lead to enhanced activity against resistant bacterial strains.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Membrane disruption and interference with cell wall synthesis |

| CNS Activity | Modulation of neurotransmission | Interaction with dopamine and serotonin receptors |

| Antitumor | Induction of apoptosis | Activation of caspase pathways |

| Enzyme Inhibition | Reduction in enzyme activity | Competitive inhibition or allosteric modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.